Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate

Cancer metabolism Mitochondrial respiration OXPHOS inhibition

Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate belongs to the class of N-sulfonylated piperidine-3-carboxylate esters, characterized by a phenylsulfonyl group attached to the piperidine nitrogen and an ethyl ester at the 3-position. This scaffold serves as a versatile intermediate for constructing biologically active sulfonamide derivatives, including complex I inhibitors, cholinesterase inhibitors, and compounds targeting metabolic and neurological disorders.

Molecular Formula C14H19NO4S
Molecular Weight 297.37 g/mol
CAS No. 349620-39-9
Cat. No. B3953161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(phenylsulfonyl)piperidine-3-carboxylate
CAS349620-39-9
Molecular FormulaC14H19NO4S
Molecular Weight297.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H19NO4S/c1-2-19-14(16)12-7-6-10-15(11-12)20(17,18)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3
InChIKeyHJFLMHXJHDEFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate: Structural Characteristics and Research Utility


Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate belongs to the class of N-sulfonylated piperidine-3-carboxylate esters, characterized by a phenylsulfonyl group attached to the piperidine nitrogen and an ethyl ester at the 3-position . This scaffold serves as a versatile intermediate for constructing biologically active sulfonamide derivatives, including complex I inhibitors, cholinesterase inhibitors, and compounds targeting metabolic and neurological disorders [1].

Why Generic Substitution of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate is Not Straightforward


Substituting Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate with a closely related analog, such as the 4-carboxylate isomer or a sulfonamide variant, is non-trivial due to distinct regioisomeric and functional group dependencies in biological activity. The 3-carboxylate position confers unique conformational and steric properties compared to the 4-carboxylate isomer, as evidenced by differential binding affinities in enzyme inhibition assays [1]. Furthermore, the phenylsulfonyl group's electronic and steric characteristics significantly impact target engagement; for instance, the addition of a para-diethylsulfamoyl substituent to the phenylsulfonyl group dramatically enhances potency (IC50 = 312 nM vs. >3.29 μM) in cancer-related pathways . Therefore, generic substitution without empirical validation risks compromised activity or altered selectivity profiles.

Quantitative Differentiation of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate Derivatives


OXPHOS Complex I Inhibition: Substituted vs. Unsubstituted Phenylsulfonyl Derivative

The derivative ethyl (R)-1-((4-(N,N-diethylsulfamoyl)phenyl)sulfonyl)piperidine-3-carboxylate (DX2-201) exhibits potent inhibition of oxidative phosphorylation (OXPHOS) complex I with an IC50 of 312 nM . In contrast, a less substituted analog, 1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate, shows substantially weaker activity against a different cancer-related target (GLI1), with an IC50 of 3.29 μM [1]. This >10-fold difference in potency highlights the critical role of specific phenyl ring substitution and stereochemistry in achieving potent anticancer effects.

Cancer metabolism Mitochondrial respiration OXPHOS inhibition

Wnt-3a Signaling Inhibition: A Distinct Activity Profile for the Substituted Scaffold

The substituted derivative 1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate ethyl ester demonstrates an IC50 of 236 nM against the Wnt-3a protein [1]. No comparable Wnt-3a inhibitory data are available for the unsubstituted parent compound or its 4-carboxylate isomer, indicating that the 3-carboxylate ester with a para-diethylsulfamoyl group may confer unique activity against this pathway. This suggests a potential role in modulating Wnt signaling, which is implicated in stem cell maintenance and oncogenesis.

Wnt signaling Cancer stem cells Developmental biology

Structural Versatility: 3-Carboxylate as a Key Intermediate for Cholinesterase Inhibitors

Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate serves as a crucial synthetic precursor to more complex sulfonamide derivatives with confirmed acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity [1]. While the parent ester itself is not directly screened, its 4-carboxylate isomer (ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate) is a known starting material for synthesizing potent cholinesterase inhibitors [2]. The 3-carboxylate regioisomer offers an alternative scaffold for generating structurally distinct analogs, potentially with different binding modes and selectivity profiles compared to the 4-carboxylate series.

Alzheimer's disease Cholinesterase inhibition Neurodegeneration

Recommended Applications for Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate and Derivatives


Lead Optimization in Cancer Metabolism Research

Use as a starting point for developing OXPHOS complex I inhibitors. The 312 nM IC50 of the para-substituted derivative (DX2-201) against complex I demonstrates the scaffold's potential. Researchers can leverage the 3-carboxylate core for further functionalization to enhance potency and selectivity against cancer cell lines.

Probing Wnt Signaling in Stem Cell and Oncology Models

Employ the para-diethylsulfamoyl-substituted derivative as a chemical probe to investigate Wnt-3a signaling pathways, given its 236 nM IC50 . This application is suitable for studies requiring modulation of Wnt activity, such as cancer stem cell research or developmental biology.

Synthesis of Cholinesterase Inhibitors for Neurodegeneration Research

Utilize the compound as a versatile building block to synthesize novel N'-sulfonyl carbohydrazide derivatives . The 3-carboxylate regioisomer provides a distinct structural framework for exploring SAR around acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, which is relevant for Alzheimer's disease and related neurodegenerative conditions.

Exploring 11β-HSD1 Inhibition for Metabolic Disease

Evaluate the compound's derivatives as potential inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The 3-carboxylate amide derivatives represent a chemical class with reported utility in treating type II diabetes and metabolic syndrome, making this scaffold a candidate for metabolic disorder drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.